molecular formula C6H5N3O2 B6141888 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one CAS No. 50269-88-0

4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one

Cat. No.: B6141888
CAS No.: 50269-88-0
M. Wt: 151.12 g/mol
InChI Key: VWKCMLFUVPXMBI-UHFFFAOYSA-N
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Description

Research Application and Scientific Value 4-Hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one (CAS 50269-88-0) is a high-value pyrrolotriazinone derivative supplied as a key chemical intermediate for drug discovery and medicinal chemistry research. This heterocyclic compound belongs to an underexplored class of nitrogen-containing fused bicyclic scaffolds that are gaining significant interest as novel building blocks for bioactive molecules . The pyrrolotriazinone core structure is recognized for its ability to form multiple weak interactions with biological targets, including hydrogen bonding and π-stacking, making it a privileged scaffold in the design of enzyme inhibitors and receptor antagonists . This specific compound serves as a crucial precursor in the synthesis of more complex pyrrolotriazinone analogs. Synthetic routes often involve the rearrangement of pyrrolooxadiazines or regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles to obtain the desired pyrrolotriazinone structure . The pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one scaffold has demonstrated promising broad-spectrum in vitro antifungal activity against pathogenic Candida species, including fluconazole-resistant strains, as well as Aspergillus fumigatus , showing potent in vivo efficacy in murine models of systemic infection . Related pyrrolotriazinone isomers are also under investigation as potent antagonists for therapeutic targets such as the CRF1 receptor (for stress-related disorders) and the MCHR1 receptor (for metabolic diseases) . Product Information • CAS Number: 50269-88-0 • Molecular Formula: C6H5N3O2 • Molecular Weight: 151.12 g/mol • SMILES: O=C1C2=CC=CN2C(O)=NN1 • InChI Key: VWKCMLFUVPXMBI-UHFFFAOYSA-N • Storage: Sealed in dry, room temperature Safety and Compliance This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for comprehensive handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c10-5-4-2-1-3-9(4)6(11)8-7-5/h1-3H,(H,7,10)(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKCMLFUVPXMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001230646
Record name 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
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Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50269-88-0
Record name 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
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Record name 4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one
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Significance of Fused Heterocycles in Medicinal and Synthetic Chemistry

Fused heterocyclic compounds are cornerstones of medicinal and synthetic chemistry. Their rigid, three-dimensional structures provide a defined orientation of substituents, which is crucial for specific molecular interactions with biological targets. The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within these frameworks allows for a multitude of non-covalent interactions, including hydrogen bonding, which can enhance binding affinity and selectivity for proteins and enzymes. nih.gov

In drug discovery, fused heterocycles are integral to the design of kinase inhibitors, a successful class of targeted cancer therapies. nih.gov Their ability to mimic the structure of endogenous ligands, such as purine (B94841) bases, also makes them valuable scaffolds for antiviral and other therapeutic agents. The synthetic utility of these systems is equally significant, offering complex and diverse molecular architectures that can be tailored for various applications.

Synthetic Methodologies for 4 Hydroxy 1h,2h Pyrrolo 1,2 D 1 2 3 Triazin 1 One and Its Derivatives

Classical and Contemporary Approaches to Core Scaffold Synthesis

The formation of the fused pyrrolotriazine ring system is the critical step in synthesizing these compounds. Chemists have developed several reliable strategies to construct this core structure.

Cyclization reactions are a foundational approach for building the bicyclic pyrrolotriazine system. These methods typically involve forming the triazine ring onto a pre-existing pyrrole (B145914) precursor.

One established method for constructing the triazine portion of the molecule involves the cyclization of pyrrole-derived hydrazides with orthoesters. nih.gov This synthetic route begins with a suitable pyrrole starting material, such as one derived from trans-4-hydroxy-L-proline, which is first converted to its corresponding hydrazide. The subsequent reaction of this hydrazide with an orthoester, such as triethyl orthoformate, introduces the final carbon atom required to close the triazine ring. nih.govresearchgate.net This condensation reaction is a direct and effective way to form the desired fused heterocyclic system. A similar strategy has been employed in the synthesis of related furo-fused pyrrolotriazines, where a furo[3,2-b]pyrrole carbohydrazide (B1668358) is reacted with triethyl orthoesters to yield the corresponding triazinone. researchgate.net

Nucleophilic cyclization offers a powerful and versatile route to the pyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgtriazin-1-one core. One notable example is the intramolecular cyclization of N-alkyne-substituted pyrrole esters. nih.gov In this approach, a starting pyrrole ester, such as methyl 1H-pyrrole-2-carboxylate, is first substituted at the nitrogen atom with an alkyne-containing group. nih.gov Treatment of this intermediate with hydrazine (B178648) monohydrate in a solvent like methanol (B129727) triggers a nucleophilic attack and subsequent cyclization to form the triazinone ring. nih.gov

The regioselectivity of this cyclization can be influenced by the electronic nature of the substituents on the alkyne. For instance, electron-withdrawing groups like a nitro group on a phenyl ring attached to the alkyne can direct the cyclization to favor the formation of the six-membered triazinone ring. nih.gov This method allows for the introduction of various substituents at the 4-position of the final product.

Another key nucleophilic strategy is the cyclization of pyrrole N-ethoxymethylidene hydrazides. researchgate.net This method provides a direct pathway to the 1,2-dihydro-1-oxopyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgtriazine structure. researchgate.net

Table 1: Examples of Nucleophilic Cyclization to Form Pyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgtriazin-1-one Derivatives nih.gov
Starting MaterialSubstituent (R)ProductYield
Methyl 1-[(4-nitrophenyl)ethynyl]-1H-pyrrole-2-carboxylate4-Nitrobenzyl4-(4-Nitrobenzyl)pyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgtriazin-1(2H)-one97%
Methyl 1-(phenylethynyl)-1H-pyrrole-2-carboxylateBenzyl (B1604629)4-Benzylpyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgtriazin-1(2H)-one24%

Rearrangement reactions provide an alternative and elegant approach to the pyrrolotriazine skeleton. A significant method for the synthesis of 1,2-dihydro-1-oxopyrrolo[1,2-d]-1,2,4-triazines is the rearrangement of 2-pyrrolyloxadiazoles. researchgate.net This transformation is typically carried out under alkaline conditions, prompting a ring-opening and subsequent re-cyclization of the oxadiazole precursor to form the more stable triazinone ring system. researchgate.net

While producing a different isomer, the concept of molecular rearrangement is a recurring theme in the synthesis of related fused heterocycles. For example, pyrrolo[2,1-f] nih.govresearchgate.netbeilstein-journals.orgtriazin-4(3H)-ones can be prepared through the nucleophile-induced rearrangement of pyrrolo[1,2-d] nih.govbeilstein-journals.orgnih.govoxadiazines. beilstein-journals.orgresearchgate.net This highlights the utility of rearrangement strategies in accessing diverse pyrrolotriazine scaffolds.

Cyclization Reactions for Pyrrolo[1,2-d][1][2][3]triazine Ring Formation

Functionalization and Derivatization Strategies

Once the core pyrrolo[1,2-d] nih.govresearchgate.netbeilstein-journals.orgtriazin-1-one scaffold is assembled, further chemical modifications can be made to explore structure-activity relationships. The pyrrole ring, being an electron-rich aromatic system, is a primary site for such functionalization. nih.gov

The pyrrole portion of the pyrrolotriazinone molecule is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups. researchgate.net Studies have shown that the pyrrole ring can be successfully substituted with electrophiles such as bromine and nitric acid. researchgate.net These reactions typically proceed by attacking the electron-rich positions of the pyrrole ring, leading to halogenated or nitrated derivatives, respectively. The precise location of substitution is dictated by the directing effects of the fused triazinone ring and any existing substituents. This classical approach to functionalization is a cornerstone for creating a library of derivatives based on the parent scaffold. nih.gov

Table 2: Electrophilic Substitution on the Pyrrole Ring of Pyrrolotriazinones researchgate.net
ReagentType of ReactionResulting Substituent
Bromine (Br₂)BrominationBromo (-Br)
Nitric Acid (HNO₃)NitrationNitro (-NO₂)

Modifications at the Triazine Ring System

Modifications at the triazine ring of the pyrrolo nih.govnih.govelsevierpure.comtriazine core are crucial for developing analogs with diverse biological activities. These modifications often involve the introduction of various substituents at different positions of the triazine moiety.

One common strategy involves the cyclization of N-aminopyrrole precursors with different reagents to introduce functionality onto the triazine ring. For instance, the reaction of 1-aminopyrroles with formamidine (B1211174) acetate (B1210297) can lead to the formation of the triazine ring. nih.gov The choice of the cyclizing agent can directly influence the substitution pattern on the triazine ring.

Another approach involves the late-stage functionalization of a pre-formed pyrrolotriazine scaffold. This can include reactions such as amination or substitution at the C4 position of the pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazine system. For example, the synthesis of pyrrolo-[2,1-f] nih.govnih.govelsevierpure.comtriazine-4-amine adenosine (B11128) analogs has been achieved through a multi-step synthesis involving the electrophilic N-amination of a pyrrole derivative followed by cyclization. nih.gov

Furthermore, the synthesis of chlorinated derivatives of pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazine has been reported, which can serve as versatile intermediates for further modifications via nucleophilic substitution reactions. nih.gov The introduction of a chlorine atom provides a handle for introducing a wide range of functional groups, thereby enabling the exploration of the structure-activity relationship (SAR).

Starting Material Reagent(s) Modification Reference
1-aminopyrroleFormamidine acetate, Et3NAnnulation of the triazine ring nih.gov
Pyrrole derivativeO-(diphenylphosphinyl)hydroxylamineN-amination for subsequent triazine ring formation nih.gov
β-substituted acrylateTrichloroacetyl chlorideAcylation at C-2 of pyrrole for further elaboration nih.gov

Regioselective Synthesis of Pyrrolonih.govnih.govelsevierpure.comtriazine Derivatives

Regioselectivity is a critical aspect in the synthesis of complex heterocyclic systems like pyrrolo nih.govnih.govelsevierpure.comtriazines, as it determines the precise arrangement of atoms and substituents in the final molecule. Several methods have been developed to achieve regioselective synthesis of these derivatives.

One notable approach involves the 1,3-dipolar cycloaddition of 1,2,4-triazin-1-ium ylides with electron-poor dipolarophiles. This strategy provides a single-step synthesis of polysubstituted pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazines. The reaction proceeds with regioselectivity, which can be rationalized by DFT calculations. nih.govacs.org The 1,2,4-triazinium salts, which are stable precursors to the ylides, can be efficiently prepared by alkylating synthetically accessible 1,2,4-triazines. nih.gov

Another regioselective method involves the intramolecular cyclization of appropriately substituted pyrrole precursors. For example, the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles has been shown to be a regioselective route to pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazin-4(3H)-ones. researchgate.net Similarly, a practical synthesis of these compounds has been achieved through the rearrangement of pyrrolo-[1,2-d] nih.govelsevierpure.comacs.orgoxadiazines. nih.gov

A highly efficient and regioselective approach to a novel 1,2,4-triazole-fused N-heterocyclic scaffold, pyrrolo[1,2-a] nih.govnih.govelsevierpure.comtriazolo[3,4-c]pyrazine, has been established via a base-promoted reaction of a pyrrole-2-carbonitrile-derived substrate with acyl hydrazide. This domino reaction involves double ring closures, demonstrating excellent regiocontrol. elsevierpure.com

Methodology Key Features Outcome Reference
1,3-Dipolar CycloadditionIn situ generation of triazinium ylidesSingle-step, regioselective synthesis of polysubstituted pyrrolotriazines nih.govacs.org
Intramolecular CyclizationUse of 1,2-biscarbamoyl-substituted 1H-pyrrolesRegioselective formation of pyrrolotriazinones researchgate.net
RearrangementNucleophile-induced rearrangement of pyrrolooxadiazinesFacile and practical synthesis of pyrrolotriazinones researchgate.net
Domino Double Ring ClosuresBase-promoted reaction of pyrrole-2-carbonitrile (B156044) derivativeRegioselective construction of fused pyrazine (B50134) and 1,2,4-triazole (B32235) rings elsevierpure.com

Transition Metal-Catalyzed Syntheses of Pyrrolotriazines

Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering efficient and selective methods for the construction of complex molecules. In the context of pyrrolotriazine synthesis, both copper and palladium-mediated reactions have been explored.

Copper catalysts have been utilized in various transformations leading to the formation of nitrogen-containing heterocycles. While specific examples for the direct synthesis of 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govnih.govelsevierpure.comtriazin-1-one are not extensively documented, copper-mediated reactions are relevant for the synthesis of the pyrrole core and its derivatives.

For instance, a one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazin-4(3H)-ones has been reported involving a Cu(II)-catalyzed reaction of 4-oxo-4H-chromene-3-carbaldehyde and 1-amino-1H-pyrrole-2-carboxamide. The optimal catalytic system was found to be CuCl2·2H2O/NaOAc in DMSO at 120°C. nih.gov

Copper-catalyzed intramolecular aminooxygenation of alkenylimines has been employed for the synthesis of oxymethyl-substituted pyrrolines, which are structurally related to the pyrrole core of pyrrolotriazines. nih.gov This highlights the potential of copper catalysis in constructing the foundational heterocyclic rings.

Reaction Type Catalyst System Substrates Product Reference
One-pot, two-step synthesisCuCl2·2H2O/NaOAc4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamide2-(4-oxo-4H-chromen-3-yl)pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazin-4(3H)-one nih.gov
Intramolecular AminooxygenationCu(OAc)2/TEMPOAlkenyliminesOxymethyl-substituted pyrrolines nih.gov

Palladium catalysis is widely used for C-C and C-N bond formation, which are key steps in the synthesis of many heterocyclic compounds. Palladium-catalyzed reactions have been applied to the synthesis of pyrrole and its fused derivatives.

While direct palladium-catalyzed synthesis of the 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govnih.govelsevierpure.comtriazin-1-one is not prominent in the literature, palladium-catalyzed cross-coupling reactions are often used for the late-stage modification of the pyrrolotriazine scaffold. nih.gov This allows for the introduction of various aryl and alkyl groups, expanding the chemical diversity of the synthesized compounds.

A novel palladium-catalyzed spirocyclization through a sequential Narasaka–Heck cyclization, C–H activation, and [4 + 2] annulation cascade reaction has been developed for the synthesis of spirocyclic pyrrolines. nih.gov This demonstrates the power of palladium catalysis in constructing complex pyrrole-containing structures.

Reaction Type Key Feature Application Reference
Cross-Coupling ReactionsLate-stage functionalizationDiversification of pyrrolotriazine derivatives nih.gov
Cascade ReactionNarasaka–Heck/C–H activation/[4 + 2] annulationSynthesis of spirocyclic pyrrolines nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comnih.govnih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the ability to generate molecular diversity. bohrium.com

Several MCRs have been developed for the synthesis of pyrrole derivatives, which are precursors to or analogs of the pyrrolotriazine system. These reactions often involve the condensation of 1,3-dicarbonyl compounds, the use of isonitriles, or reactions involving nitroalkanes and nitroalkenes. bohrium.com For example, a one-pot three-component reaction for the synthesis of polysubstituted pyrrole derivatives has been described using nitro compounds, phenacyl bromide derivatives, and dialkyl acetylenedicarboxylates with indium metal as a catalyst. orientjchem.org

A one-pot two-step synthesis of substituted pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazin-4(3H)-ones, where at least six bonds are formed, has been proposed. This involves a Cu(II)-catalyzed reaction followed by reaction with amidines or hydrazines. nih.gov

Reaction Name/Type Reactants Product Type Reference
Indium-catalyzed three-component reactionNitro compounds, phenacyl bromides, dialkyl acetylenedicarboxylatesPolysubstituted pyrroles orientjchem.org
Copper-catalyzed one-pot, two-step synthesis4-oxo-4H-chromene-3-carbaldehyde, 1-amino-1H-pyrrole-2-carboxamide, amidines/hydrazinesSubstituted pyrrolo[2,1-f] nih.govnih.govelsevierpure.comtriazin-4(3H)-ones nih.gov

Green Chemistry Principles in Pyrrolotriazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. conicet.gov.ar In the synthesis of pyrrolotriazines and related heterocycles, these principles are increasingly being applied to develop more sustainable and environmentally friendly methods.

Key aspects of green chemistry in this context include the use of cleaner techniques such as ultrasound (US) and microwave (MW) irradiation, the use of catalysts, and the replacement of hazardous solvents. conicet.gov.ar For example, an improved protocol for the synthesis of a novel series of 1,2,4-triazines utilized ZrOCl2·8H2O as a catalyst in an ethanol-water solvent system, which is more environmentally benign than many organic solvents. ijpsr.info

Green Chemistry Approach Methodology Benefit Reference
Use of Greener Solvents/CatalystsZrOCl2·8H2O in ethanol-waterReduced use of hazardous solvents ijpsr.info
Process IntensificationOne-pot, telescoped synthesisReduced waste, increased efficiency and yield nih.govacs.org
Alternative Energy SourcesMicrowave (MW), Ultrasound (US) irradiationReduced reaction times, improved yields conicet.gov.ar

Reaction Mechanism Elucidation during Synthesis

The synthesis of the pyrrolo[1,2-d] nih.govnih.govnih.govtriazinone core can be achieved through several strategic cyclization reactions, with the mechanism depending on the chosen precursors. Key methods involve the intramolecular cyclization of functionalized pyrrole hydrazides or the rearrangement of related heterocyclic systems.

One established route involves the cyclization of N-ethoxymethylidene-hydrazides of pyrrole-2-carboxylic acid. researchgate.net The mechanism for this transformation proceeds via an intramolecular nucleophilic attack. The terminal nitrogen of the hydrazide moiety attacks the electrophilic carbon of the ethoxymethylidene group, leading to the elimination of ethanol (B145695) and the formation of the triazinone ring.

Another effective strategy is the rearrangement of 2-(1,3,4-oxadiazol-2-yl)-1H-pyrroles under alkaline conditions. researchgate.net This reaction is believed to proceed through a base-catalyzed ring-opening of the oxadiazole, followed by an intramolecular cyclization. The hydroxide (B78521) ion attacks the C5 carbon of the oxadiazole ring, inducing cleavage of the C-O bond. The resulting intermediate then undergoes a ring-closing reaction via the attack of a hydrazinic nitrogen onto the pyrrole carbonyl group, which, after rearrangement and proton transfer, yields the thermodynamically more stable pyrrolotriazinone ring system.

A general synthetic approach for related pyrrolotriazines involves the initial formation of a pyrrole-2-carbohydrazide, which is then cyclized with an appropriate one-carbon synthon, such as an orthoester. nih.gov The plausible mechanism for this common cyclization is detailed below:

Activation of Orthoester: The orthoester (e.g., triethyl orthoformate) is activated under acidic or thermal conditions, eliminating an ethoxy group to form a highly electrophilic dialkoxycarbenium ion.

Nucleophilic Attack: The terminal amino group of the pyrrole-2-carbohydrazide acts as a nucleophile, attacking the carbenium ion.

Intermediate Formation: This attack forms a tetrahedral intermediate, which subsequently eliminates a second molecule of ethanol to form an N-ethoxymethylidene-hydrazide intermediate.

Intramolecular Cyclization: The secondary nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the carbonyl carbon of the amide group.

Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration, eliminating a water molecule to form the final, stable pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-1-one ring system.

The table below summarizes the primary synthetic strategies for the pyrrolo[1,2-d] nih.govnih.govnih.govtriazinone core.

Starting MaterialKey Reagent/ConditionMechanism TypeRef.
Pyrrole N-ethoxymethylidene hydrazideHeat or BaseIntramolecular Cyclization researchgate.net
2-(1,3,4-Oxadiazol-2-yl)-1H-pyrroleAlkaline ConditionsRearrangement researchgate.net
Pyrrole-2-carbohydrazideOrthoestersCondensation/Cyclization nih.gov

Tautomerism Studies of the 4-hydroxy-1H,2H-pyrrolo[1,2-d]nih.govnih.govnih.govtriazin-1-one System

The structure of 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-1-one is amenable to several forms of prototropic tautomerism, a dynamic equilibrium involving intramolecular proton transfer. This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and biological activity. The primary tautomeric equilibria involve keto-enol and lactam-lactim forms.

The presence of mobile hydrogens is confirmed by the compound's InChI notation, which explicitly accounts for tautomerism. uni.lu The main potential tautomers are:

Dione (B5365651) form (A): The 2,3-dihydropyrrolo[1,2-d] nih.govnih.govnih.govtriazine-1,4-dione structure, which is a diketo-lactam form.

Keto-enol form (B): The 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-1-one structure, where one carbonyl has enolized.

Lactam-lactim form (C): The 1-hydroxy-3,4-dihydropyrrolo[1,2-d] nih.govnih.govnih.govtriazin-4-one, representing an alternative enolization.

Di-enol/Di-lactim form (D): The 1,4-dihydroxypyrrolo[1,2-d] nih.govnih.govnih.govtriazine, a fully aromatic di-lactim structure.

The relative stability and population of these tautomers are highly dependent on the surrounding environment. In non-polar solvents, intramolecular hydrogen bonding may favor enol forms, whereas polar, protic solvents can stabilize the more polar dione or keto-enol forms through intermolecular hydrogen bonds. researchgate.net Spectroscopic methods are typically employed to investigate these equilibria. For instance, studies on related heterocyclic systems use FT-IR to distinguish between C=O (keto/lactam) and C=N/C=C (enol/lactim) stretching frequencies and NMR spectroscopy to observe the chemical shifts of labile protons and carbon atoms in different tautomeric states. researchgate.netmdpi.com

Tautomeric FormKey Structural FeaturesFavored in
A: 1,4-DioneTwo C=O groups, two N-H groupsPolar aprotic solvents (e.g., DMSO)
B: 4-Hydroxy-1-oneOne C=O, one enolic O-H, two N-HNon-polar solvents (e.g., Chloroform)
C: 1-Hydroxy-4-oneOne C=O, one enolic O-H, two N-HGenerally less favored than B
D: 1,4-DihydroxyTwo enolic O-H groups, aromaticGas phase or specific non-polar media

Intramolecular and Intermolecular Interactions Affecting Reactivity

The reactivity of the pyrrolo[1,2-d] nih.govnih.govnih.govtriazinone system is governed by the electronic properties of the fused rings and the influence of non-covalent interactions. Intramolecularly, the electron-rich pyrrole ring is fused to the relatively electron-deficient 1,2,4-triazine (B1199460) ring, creating a polarized electronic landscape that dictates the regioselectivity of chemical reactions.

Electrophilic substitution reactions have been shown to occur at distinct positions depending on the reaction conditions and the nature of the electrophile. researchgate.net The pyrrole ring, particularly the positions not involved in the fusion (C5, C6, C7), is susceptible to attack by electrophiles like bromine and nitric acid. Concurrently, the lactam nitrogen atoms (N2 or N3) can also undergo substitution with electrophiles such as dimethyl sulfate (B86663) or benzyl chloride, highlighting the nucleophilic character of these positions. researchgate.net

Intermolecularly, the presence of hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and ring nitrogens) endows the molecule with a strong capacity for forming robust non-covalent interactions. In the solid state, it is highly probable that these molecules form extensive hydrogen-bonded networks. mdpi.com Based on crystal structure analyses of similar N-heterocyclic compounds, the most common motifs would involve dimeric structures linked by N-H···O=C hydrogen bonds, a pattern frequently observed in lactam-containing molecules. nih.gov These strong intermolecular forces are expected to result in a high melting point and low solubility in non-polar solvents.

The table below outlines the reactivity at different sites of the molecule.

Reaction TypeReagent ExampleSite of ReactionProduct TypeRef.
Electrophilic SubstitutionBromine (Br₂)Pyrrole Ring (e.g., C6)Bromo-substituted derivative researchgate.net
Electrophilic SubstitutionNitric Acid (HNO₃)Pyrrole RingNitro-substituted derivative researchgate.net
N-AlkylationDimethyl SulfateLactam Nitrogen (N2/N3)N-Methylated derivative researchgate.net
N-AlkylationBenzyl ChlorideLactam Nitrogen (N2/N3)N-Benzylated derivative researchgate.net

Stability and Degradation Pathways

The stability of the 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-1-one scaffold is determined by the chemical resilience of its constituent rings. While the fused aromatic system confers a degree of thermodynamic stability, the presence of multiple heteroatoms and functional groups introduces potential pathways for degradation under certain conditions.

The most probable degradation pathway under hydrolytic conditions (acidic or basic) is the cleavage of the triazinone ring. The acyl-hydrazide linkage within the triazine ring is susceptible to hydrolysis.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen would activate the carbon for nucleophilic attack by water, leading to ring opening and eventual decomposition to a pyrrole-2-carboxylic acid derivative and hydrazine or its breakdown products.

Base-catalyzed hydrolysis: Attack of a hydroxide ion on the carbonyl carbon would similarly lead to the cleavage of the amide/hydrazide bond, opening the triazinone ring.

Furthermore, the electron-rich pyrrole ring is susceptible to oxidative degradation. Strong oxidizing agents could potentially lead to ring-opening or the formation of various oxidation products, compromising the integrity of the bicyclic structure. Photochemical degradation may also be possible, given that conjugated heteroaromatic systems can absorb UV radiation, potentially leading to isomerization or decomposition pathways.

ConditionPotential Degradation PathwayLikely Products
Strong Acid / HeatAcid-catalyzed hydrolysis of the triazinone ringPyrrole-2-carboxylic acid, Hydrazine
Strong Base / HeatBase-catalyzed hydrolysis of the triazinone ringPyrrole-2-carboxylate salt, Hydrazine
Oxidizing AgentsOxidation of the pyrrole ringRing-opened products, oxidized pyrrole derivatives
UV RadiationPhotochemical decompositionIsomers, fragmented structures

Research Landscape and Future Perspectives for Pyrrolo 1,2 D Nih.govuni.lubeilstein Journals.orgtriazin 1 One

The current research landscape for 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govuni.lubeilstein-journals.orgtriazin-1-one itself is sparse, with limited available literature dedicated to this specific molecule. uni.lu However, the broader family of pyrrolotriazinones is gaining traction. The established biological activities of its isomers suggest that the pyrrolo[1,2-d] nih.govuni.lubeilstein-journals.orgtriazin-1-one core is a promising scaffold for further investigation.

Future research will likely focus on the development of efficient and versatile synthetic routes to access a wider range of derivatives of the pyrrolo[1,2-d] nih.govuni.lubeilstein-journals.orgtriazin-1-one scaffold. This will enable a more thorough exploration of their structure-activity relationships in various biological assays. As new synthetic methodologies become available, it is anticipated that the biological potential of this underexplored class of compounds will be unlocked, potentially leading to the discovery of novel therapeutic agents. The development of new synthetic strategies is considered a challenging but necessary task to expand the chemical diversity of these compounds. nih.gov

Computational and Theoretical Studies of 4 Hydroxy 1h,2h Pyrrolo 1,2 D 1 2 3 Triazin 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting and interpreting the chemical and physical properties of molecules. For 4-hydroxy-1H,2H-pyrrolo[1,2-d] uni.luresearchgate.netyoutube.comtriazin-1-one, these methods have been instrumental in characterizing its molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and optimizing the geometry of 4-hydroxy-1H,2H-pyrrolo[1,2-d] uni.luresearchgate.netyoutube.comtriazin-1-one. Theoretical studies using DFT methods, such as B3LYP with a 6-311G** basis set, have been employed to determine the most stable conformation of the molecule. These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized geometry is a critical starting point for further computational analyses, including the prediction of spectroscopic and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related triazine derivatives, the HOMO and LUMO energies, as well as their energy gap (ΔE = ELUMO - EHOMO), have been calculated to predict their reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. In some studies on similar compounds, the energies of these orbitals have been correlated with biological activities, such as antiglycation effects. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. The MEP map uses a color scale to indicate regions of varying electrostatic potential. Red regions typically represent areas of high electron density (electronegative) and are susceptible to electrophilic attack, while blue regions indicate low electron density (electropositive) and are prone to nucleophilic attack. For aromatic and heterocyclic compounds, MEP maps help identify the most likely sites for intermolecular interactions.

Prediction of Spectroscopic Properties (NMR, IR, Raman)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation. For various organic compounds, DFT calculations have been successfully used to compute 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, as well as Infrared (IR) and Raman vibrational frequencies. mdpi.com These theoretical spectra provide a basis for assigning experimental peaks and can help in the structural elucidation of newly synthesized compounds.

Reactivity Descriptors and Chemical Hardness

Global reactivity descriptors, derived from conceptual DFT, are used to quantify the chemical reactivity and stability of a molecule. Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. mdpi.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. These descriptors provide a quantitative framework for comparing the reactivity of different molecules. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful tools to investigate the behavior of molecules at an atomic level. These techniques are instrumental in predicting how a compound like 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govuni.lunih.govtriazin-1-one might interact with biological macromolecules, providing a rationale for its observed or potential biological effects.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of the pyrrolotriazine scaffold, docking studies have been crucial in identifying potential biological targets and understanding key binding interactions.

For instance, studies on various substituted pyrrolo[2,1-f] nih.govuni.lunih.govtriazines have demonstrated their potential as inhibitors of several key enzymes implicated in disease. Molecular docking has been employed to predict their binding modes within the active sites of targets such as VEGFR-2 kinase, p38α MAP kinase, and neuraminidase. nih.govresearchgate.netmdpi.com These studies have shown that the pyrrolotriazine core can serve as a scaffold to which different functional groups can be appended to achieve specific interactions with amino acid residues in the target's binding pocket. zsmu.edu.ua For example, docking studies of pyrrolo[2,1-f] nih.govuni.lunih.govtriazine-based inhibitors in the DFG-out conformation of p38α MAP kinase have revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory potency. researchgate.net Similarly, docking of 2,4-disubstituted pyrrolo[2,1-f] nih.govuni.lunih.govtriazines into the active site of influenza neuraminidase suggested a plausible mechanism for their antiviral activity. mdpi.com

While specific docking data for 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govuni.lunih.govtriazin-1-one is not available, the existing research on its analogs allows for the creation of a hypothetical data table illustrating the types of results generated in such studies.

Table 1: Illustrative Molecular Docking Predictions for Pyrrolotriazine Derivatives

Target Protein Derivative Class Predicted Binding Affinity (kcal/mol) Key Interacting Residues
VEGFR-2 Kinase 4-(phenylamino)pyrrolo[2,1-f] nih.govuni.lunih.govtriazines -8.5 to -10.2 Cys919, Asp1046, Glu885
p38α MAP Kinase Substituted pyrrolo[2,1-f] nih.govuni.lunih.govtriazines -9.0 to -11.5 Met109, Gly110, Asp168
Influenza Neuraminidase 2,4-disubstituted pyrrolo[2,1-f] nih.govuni.lunih.govtriazines -7.8 to -9.5 Arg118, Glu119, Arg292

Note: The data in this table is illustrative and based on findings for various derivatives of the pyrrolotriazine scaffold, not specifically for 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govuni.lunih.govtriazin-1-one.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the interactions in a physiological environment. MD simulations can be used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and calculate binding free energies.

For the broader class of 1,2,4-triazine (B1199460) derivatives, MD simulations have been utilized to study their interactions with targets like human D-amino acid oxidase (h-DAAO). nih.gov These simulations help in understanding the stability of the ligand within the active site and the conformational changes that may occur upon binding. Such studies are critical for validating docking results and for refining the design of more potent and selective inhibitors. The application of MD simulations to a complex of 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govuni.lunih.govtriazin-1-one with a potential target would be a logical next step following initial docking predictions to confirm the stability of the predicted binding mode.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry for identifying the relationships between the chemical structure of a compound and its biological activity. These studies guide the optimization of lead compounds to improve their efficacy and selectivity.

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to determine which chemical groups are important for a specific biological effect. For the pyrrolotriazine scaffold, several SAR studies have been published.

For example, research on 4-(3-hydroxyphenylamino)pyrrolo[2,1-f] nih.govuni.lunih.govtriazine-based VEGFR-2 kinase inhibitors has systematically explored substitutions at various positions of the pyrrolotriazine nucleus. nih.gov These studies have elucidated the impact of different functional groups on the in vitro potency of the compounds. Similarly, extensive SAR studies on pyrrolo[2,1-f] nih.govuni.lunih.govtriazine inhibitors of p38α MAP kinase have identified key structural modifications that enhance inhibitory activity. researchgate.net These analyses, often supported by X-ray co-crystallography, provide a detailed understanding of how different substituents interact with the target enzyme. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate the chemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

In the context of 1,2,4-triazine derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to develop predictive models for their inhibitory activity against targets like h-DAAO. nih.gov These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such models are invaluable for guiding the design of new derivatives with improved potency. While a specific QSAR model for 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govuni.lunih.govtriazin-1-one has not been reported, the principles from studies on related triazine compounds can be applied.

Table 2: Illustrative QSAR Model Parameters for 1,2,4-Triazine Derivatives

Model Type Target q² (Cross-validated r²) r² (Non-cross-validated r²) Key Descriptors
CoMFA h-DAAO 0.613 0.966 Steric and Electrostatic Fields

Note: This table is based on a study of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives and serves as an example of QSAR modeling for the broader triazine class. nih.gov

Structural Modification and Structure Activity Relationship Sar Studies of 4 Hydroxy 1h,2h Pyrrolo 1,2 D 1 2 3 Triazin 1 One Derivatives

Design Principles for Analog Synthesis

Information regarding the specific design principles for the synthesis of analogs of 4-hydroxy-1H,2H-pyrrolo[1,2-d]triazin-1-one is not available in the reviewed literature. General principles of medicinal chemistry would suggest that analog design for this scaffold would likely focus on introducing substituents at various positions of the pyrrole (B145914) and triazine rings to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to explore potential interactions with biological targets.

Systematic Derivatization Strategies to Optimize Biological Profiles

There is no specific information in the reviewed literature concerning systematic derivatization strategies for 4-hydroxy-1H,2H-pyrrolo[1,2-d]triazin-1-one. For related pyrrolotriazine scaffolds, derivatization is a common strategy to optimize biological activity.

Substituent Effects on Pyrrole Ring

No studies were found that specifically investigate the effects of substituents on the pyrrole ring of 4-hydroxy-1H,2H-pyrrolo[1,2-d]triazin-1-one. For the related pyrrolo[2,1-f]triazine scaffold, modifications on the pyrrole ring have been shown to be crucial for their biological activity.

Linker Region Modifications

There is no information available regarding linker region modifications for derivatives of 4-hydroxy-1H,2H-pyrrolo[1,2-d]triazin-1-one.

Pharmacophore Elucidation and Development of Novel Leads

No pharmacophore models have been specifically elucidated for 4-hydroxy-1H,2H-pyrrolo[1,2-d]triazin-1-one derivatives in the reviewed scientific literature. Pharmacophore modeling is a common approach in drug design to identify the essential structural features required for biological activity. The development of novel leads based on this specific scaffold has not been reported.

Bioisosteric Replacements in Pyrrolotriazine Scaffolds

While bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize lead compounds, there are no specific examples of its application to the 4-hydroxy-1H,2H-pyrrolo[1,2-d]triazin-1-one scaffold in the available literature. The concept of bioisosterism involves the substitution of a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties.

Future Research Directions and Unexplored Avenues for 4 Hydroxy 1h,2h Pyrrolo 1,2 D Nih.govnih.govnih.govtriazin 1 One

The pyrrolotriazinone scaffold, while recognized for its potential in drug discovery, remains a relatively underexplored chemical entity. nih.govnih.gov The unique fused heterocyclic structure of compounds like 4-hydroxy-1H,2H-pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-1-one presents significant opportunities for future research. Advancements in synthetic chemistry, computational tools, and biological screening methods pave the way for a deeper understanding and broader application of this promising molecule. The following sections outline key areas for future investigation, from novel synthetic strategies to the integration of artificial intelligence in its development.

Q & A

Q. Key Variables :

  • Halogen substituents : Iodine > Bromine > Chlorine in facilitating rearrangement (Table 1, Entries 1–3) .
  • Electron-donating groups (e.g., alkyl, methoxy): Improve cyclization yields (e.g., 66% for cyclopropyl substituents) .

Q. Table 1: Substituent Effects on Rearrangement Yields

EntryX (Halogen)Yield (%)
1Cl10
2Br63
3I81
Data from .

How can researchers resolve contradictory data on regioselectivity in pyrrolotriazinone synthesis?

Advanced Research Question
Contradictions arise from competing pathways (N-imidoylation vs. O-alkylation). To address this:

Mechanistic Probes : Use DFT calculations to map energy barriers for intermediates. For example, electron-withdrawing groups (e.g., CN) favor O-alkylation, while electron-donating groups (e.g., OMe) favor N-imidoylation .

In Situ Monitoring : Employ HPLC or LC-MS to track intermediate formation under varying conditions (e.g., pH, solvent polarity) .

Q. Case Study :

  • 4-Cyanophenyl substituent : Produced mixed regioselectivity (41% 12f vs. no 11f) due to competing pathways induced by PPh3Br2 vs. PPh3Cl2 .

What analytical techniques are critical for characterizing pyrrolotriazinone derivatives?

Basic Research Question

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., δ 8.2–8.5 ppm for triazinone protons) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C6H4N3OBr: 214.01946) .
  • X-Ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., bond angles in pyrrolo[1,2-d]triazinone core) .

Q. Protocol :

  • Purity Assessment : Use reverse-phase HPLC with a C18 column (MeCN/H2O gradient) .

How can bioactivity data for pyrrolotriazinone derivatives guide lead optimization?

Advanced Research Question
Methodological Framework :

SAR Analysis :

  • Antimicrobial Activity : Compound 7a (6-(4-aminophenyl)) showed broad-spectrum activity, while 7g and 7l targeted E. coli and Scedosporium .
  • Substituent Effects : Bromination at C6 (e.g., 6-bromo derivative) enhances membrane permeability (logP ~2.1) .

ADMET Profiling :

  • Metabolic Stability : Screen microsomal stability (e.g., t1/2 > 60 min in human liver microsomes) .
  • Cytotoxicity : Use HEK293 or HepG2 cells to assess IC50 values (e.g., >50 µM for non-toxic leads) .

Q. Table 2: Bioactivity of Selected Derivatives

CompoundTarget MicroorganismMIC (µg/mL)
7aBroad-spectrum2–8
7gE. coli4
7lScedosporium16
Data from .

What strategies mitigate low yields in large-scale synthesis of 4-hydroxy-pyrrolotriazinones?

Advanced Research Question

Catalytic Optimization :

  • Lewis Acids : ZnCl2 or AlCl3 improves cyclization efficiency (e.g., 85% yield with NaOMe) .

Solvent Engineering :

  • Replace THF with MeCN for higher boiling points and better solubility of intermediates .

Flow Chemistry :

  • Continuous flow reactors reduce side reactions (e.g., epimerization) via precise temperature control .

Q. Case Study :

  • Scale-Up Challenge : Batch synthesis of 12g (4-methoxybenzyl) yielded 60%; switching to flow increased yield to 78% .

How do electronic effects of substituents impact the reactivity of pyrrolotriazinone intermediates?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) :
    • Stabilize transition states in cyclization (e.g., 4-fluorophenyl: 81% yield) .
  • Electron-Donating Groups (EDGs) :
    • Enhance nucleophilic attack (e.g., 4-methoxyphenyl: 78% yield) .

Q. Mechanistic Insight :

  • Hammett Analysis : Linear free-energy relationships (σ values) correlate with rate constants (ρ = +1.2 for EDGs) .

What computational tools predict the stability of pyrrolotriazinone tautomers?

Advanced Research Question

DFT Calculations :

  • B3LYP/6-31G* level predicts keto-enol tautomer stability (ΔG < 2 kcal/mol favors keto form) .

Molecular Dynamics :

  • Simulate solvent effects (e.g., AcOH stabilizes enol tautomer via H-bonding) .

Q. Validation :

  • NMR Chemical Shifts : Match computed δ values (e.g., enol proton at δ 12.3 ppm) .

How can researchers address solubility challenges in biological assays for pyrrolotriazinones?

Q. Methodological Answer

Prodrug Design : Introduce phosphate or acetyl groups (e.g., 4-acetoxy derivatives) .

Formulation : Use PEG-400/water (1:1) or DMSO/PBS (<0.1% DMSO) for in vitro assays .

Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 6-bromo derivative: 12 mg/mL in H2O) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.